molecular formula C9H16Cl2N2O B2363643 4-(2-Aminoethyl)-2-methoxyaniline dihydrochloride CAS No. 1955519-58-0

4-(2-Aminoethyl)-2-methoxyaniline dihydrochloride

Cat. No. B2363643
CAS RN: 1955519-58-0
M. Wt: 239.14
InChI Key: ZIVMVNJMWWLXON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with 1,2-diamine derivatives . For instance, the synthesis of 4-(2-Aminoethyl)aniline involves coupling with carbohydrates by reductive amination . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Chemical Reactions Analysis

Chemical reactions involving similar compounds have been reported. For instance, 4-(2-Aminoethyl)aniline undergoes coupling with carbohydrates by reductive amination . Another example is the reaction of amido-nitriles to form disubstituted imidazoles .

Scientific Research Applications

Neuropharmacology: TAAR1 Agonist for Psychotic Disorders

4-(2-Aminoethyl)-2-methoxyaniline dihydrochloride has been identified as a potential Trace Amine-Associated Receptor 1 (TAAR1) agonist . This application is significant in the treatment of psychotic disorders such as schizophrenia. The compound has shown efficacy in vivo, particularly in reducing hyperlocomotion in dopamine transporter knockout rats, which is a symptom associated with increased dopaminergic function .

Synthetic Organic Chemistry: Building Block for Compound Synthesis

This compound serves as a crucial building block in synthetic organic chemistry. Its structure is versatile for synthesizing a variety of compounds, making it a valuable resource for researchers developing new chemical entities .

Material Science: Modification of Cellulose Nanocrystals

In material science, 4-(2-Aminoethyl)-2-methoxyaniline dihydrochloride is used to modify cellulose nanocrystals (CNCs). This modification enhances the properties of CNCs, which can be utilized in creating innovative materials with specific characteristics, such as increased strength or altered electrical conductivity .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical compound and how to handle it safely. For instance, 4-(2-Aminoethyl)aniline is known to cause severe skin burns and eye damage .

properties

IUPAC Name

4-(2-aminoethyl)-2-methoxyaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.2ClH/c1-12-9-6-7(4-5-10)2-3-8(9)11;;/h2-3,6H,4-5,10-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVMVNJMWWLXON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminoethyl)-2-methoxyaniline dihydrochloride

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